9-Octadecen-12-ynoic acid, methyl ester, (9Z)-

Descripción general

Descripción

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- is an organic compound with the molecular formula C19H32O2 and a molecular weight of 292.46 g/mol . This compound is a colorless liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis and has various applications in chemical research .

Métodos De Preparación

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- can be synthesized through chemical synthesis methods. One common approach involves the synthesis of 9-octadecynoic acid, which is then esterified to form the methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is studied for its potential biological activities and interactions with cellular components . In medicine, it is explored for its potential therapeutic properties and as a precursor for drug development . Additionally, it has industrial applications in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 9-Octadecen-12-ynoic acid, methyl ester, (9Z)- involves its interaction with molecular targets and pathways within cells . The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways . Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions . The exact molecular targets and pathways involved may vary depending on the specific context and application .

Comparación Con Compuestos Similares

9-Octadecen-12-ynoic acid, methyl ester, (9Z)- can be compared with other similar compounds such as 9,12-Octadecadienoic acid, methyl ester, and 9-Octadecenoic acid, methyl ester . These compounds share similar structural features but differ in their chemical properties and reactivity . For example, 9,12-Octadecadienoic acid, methyl ester, has two double bonds, while 9-Octadecenoic acid, methyl ester, has only one double bond . The presence of a triple bond in 9-Octadecen-12-ynoic acid, methyl ester, (9Z)- makes it unique and influences its reactivity and applications .

Actividad Biológica

9-Octadecen-12-ynoic acid, methyl ester, commonly referred to as (9Z)-octadecen-12-ynoic acid methyl ester, is a fatty acid derivative notable for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and nutrition, due to its potential antioxidant, anti-inflammatory, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.

Chemical Structure

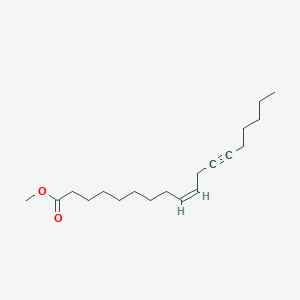

The molecular formula for 9-octadecen-12-ynoic acid methyl ester is . Its structure features a long carbon chain with a triple bond located at the 12th position and a double bond at the 9th position, contributing to its unique reactivity and biological properties.

Antioxidant Activity

Research has demonstrated that 9-octadecen-12-ynoic acid methyl ester exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Key Findings:

- Free Radical Scavenging : The compound demonstrated a strong ability to reduce reactive oxygen species (ROS) in various assays, indicating its potential as a natural antioxidant .

- Comparative Analysis : In studies comparing different fatty acids, 9-octadecen-12-ynoic acid methyl ester was found to be more effective than several common antioxidants like ascorbic acid and tocopherol .

Cytotoxic Effects

The cytotoxicity of 9-octadecen-12-ynoic acid methyl ester has been evaluated against various cancer cell lines. Notably, it has shown promise in selectively inducing apoptosis in cancerous cells while sparing normal cells.

Case Studies:

- HepG2 Liver Carcinoma Cells : A study reported that this compound exhibited an IC50 value of approximately 100 µg/ml against HepG2 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Vero Cells : In non-cancerous Vero cells, the compound displayed a non-lethal effect at concentrations up to 150 µg/ml, suggesting a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Properties

The anti-inflammatory effects of 9-octadecen-12-ynoic acid methyl ester have been documented in several studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

The compound appears to modulate the expression of key inflammatory markers such as TNF-alpha and IL-6. This modulation helps reduce inflammation and may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Summary of Biological Activities

Propiedades

IUPAC Name |

methyl (Z)-octadec-9-en-12-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUBQZYMYOKABE-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC=CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC#CC/C=C\CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.